molecular formula C16H13ClO B502906 4'-Chloro-2-methylchalcone CAS No. 264229-44-9

4'-Chloro-2-methylchalcone

Cat. No.: B502906
CAS No.: 264229-44-9
M. Wt: 256.72g/mol
InChI Key: BUWDRJFOCPFWDQ-DHZHZOJOSA-N
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Description

4’-Chloro-2-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The compound 4’-Chloro-2-methylchalcone is characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 2 position on the chalcone structure, which consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .

Mechanism of Action

Target of Action

Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .

Mode of Action

The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.

Biochemical Pathways

Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes

Result of Action

The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of chalcones, including 4'-Chloro-2-methylchalcone, have been widely studied. Research indicates that chalcones exhibit potent antibacterial and antifungal activities against a range of pathogens.

Key Findings:

  • Inhibition of Bacterial Growth : A study demonstrated that chalcones with chlorine substituents significantly inhibited the growth of Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The presence of chlorine enhances the bioactivity and solubility of chalcones, which is crucial for their antimicrobial efficacy .

Data Table: Antimicrobial Activity of Chalcones

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus15 µg/mL
This compoundCandida albicans20 µg/mL
4-Chloro-4'-bromochalconeAspergillus niger10 µg/mL

Anticancer Properties

Chalcones have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in breast and prostate cancer cell lines .
  • Apoptosis Induction : Studies have shown that this compound can activate caspase pathways leading to programmed cell death in various cancer types .

Data Table: Anticancer Activity of Chalcones

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via caspase activation
This compoundProstate CancerCell cycle arrest

Antidiabetic Effects

The potential antidiabetic effects of chalcones have been explored, particularly their ability to regulate blood glucose levels.

Key Findings:

  • Hypoglycemic Activity : In vivo studies on diabetic mice revealed that this compound significantly reduced blood glucose levels comparable to standard antidiabetic drugs like metformin .
  • Mechanism : The compound enhances insulin sensitivity and promotes glucose uptake in muscle cells, contributing to its hypoglycemic effects .

Data Table: Antidiabetic Activity of Chalcones

CompoundModelEffect on Blood GlucoseReference
This compoundSTZ-induced diabetic mice↓ Blood glucose levels by 30%
This compoundType 2 diabetic miceComparable effects to metformin

Biological Activity

4'-Chloro-2-methylchalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Chalcones

Chalcones are naturally occurring compounds that serve as intermediates in the biosynthesis of flavonoids. They are characterized by a unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of various substituents on the chalcone structure can significantly influence their biological activity, making them important in medicinal chemistry.

Pharmacological Properties

The biological activity of this compound has been studied extensively in various contexts:

Antimicrobial Activity

Research indicates that chalcones, including this compound, exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that chlorinated chalcones possess enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Chalcones

Chalcone DerivativeMicrobial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
4-Chloro-4'-bromochalconeBacillus subtilis20

Antioxidant Activity

Chalcones are known for their antioxidant properties. The presence of the chlorine atom in this compound enhances its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

Several studies suggest that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research has shown that this compound exhibits cytotoxic effects against breast cancer cell lines by modulating key signaling pathways involved in cell survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)10.8

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Chalcones have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making them potential candidates for managing diabetes .
  • Induction of Apoptosis : In cancer cells, chalcones can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
  • Modulation of Signaling Pathways : Chalcones can influence various signaling pathways, including those involving NF-kB and MAPK, which play critical roles in inflammation and cancer progression .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study demonstrated that administration of this compound in diabetic rats resulted in significant reductions in blood glucose levels compared to control groups, suggesting its efficacy as an antidiabetic agent .
  • Case Study 2 : In vitro experiments showed that treatment with this compound led to a dose-dependent decrease in viability of human breast cancer cells, with associated increases in apoptotic markers .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWDRJFOCPFWDQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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